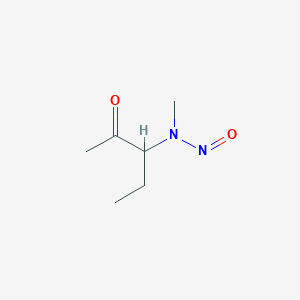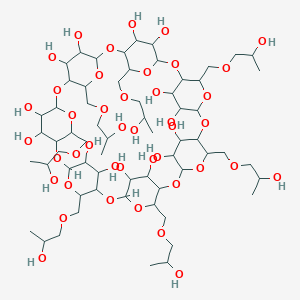
Diallyl N,N-diisopropylphosphoramidite
Overview
Description
Diallyl N,N-diisopropylphosphoramidite is a reagent used in the synthesis of Leustroducsin B, which exhibits a large variety of biological activities . It also acts as a reagent in the synthesis of water-soluble prodrugs of triazole CS-758 with antifungal activities . It can be used for reactions involved in phosphitylation of alcohols, deallylation for the synthesis of nucleoside phosphoramidite, posphitylation, and stereoselective Pudovik rearrangement .
Synthesis Analysis
Diallyl N,N-diisopropylphosphoramidite is employed as a phosphorylating reagent . It can be used for reactions involved in the phosphitylation of alcohols, deallylation for the synthesis of nucleoside phosphoramidite, phosphitylation, and stereoselective Pudovik rearrangement .Molecular Structure Analysis
The linear formula of Diallyl N,N-diisopropylphosphoramidite is [ (CH3)2CH]2NP (OCH2CH=CH2)2 . Its molecular weight is 245.30 g/mol .Chemical Reactions Analysis
Diallyl N,N-diisopropylphosphoramidite is employed as a phosphorylating reagent . It can be used for reactions involved in the phosphitylation of alcohols, deallylation for the synthesis of nucleoside phosphoramidite, phosphitylation, and stereoselective Pudovik rearrangement .Physical And Chemical Properties Analysis
Diallyl N,N-diisopropylphosphoramidite is a colorless liquid with a pungent odor . It has a refractive index of n20/D 1.456 (lit.) , a boiling point of 130 °C (lit.) , and a density of 0.928 g/mL at 25 °C (lit.) .Scientific Research Applications
Phosphitylation of Alcohols
Diallyl N,N-diisopropylphosphoramidite is used as a reagent in the phosphitylation of alcohols . This process involves the conversion of an alcohol to a phosphate ester, which is a key step in many synthetic procedures, particularly in the production of nucleotides and nucleoside analogs.
Deallylation for the Synthesis of Nucleoside Phosphoramidite
This compound plays a crucial role in the deallylation process for the synthesis of nucleoside phosphoramidite . Nucleoside phosphoramidites are essential building blocks in the synthesis of DNA and RNA oligonucleotides.
Posphitylation and Stereoselective Pudovik Rearrangement
Diallyl N,N-diisopropylphosphoramidite is involved in posphitylation and stereoselective Pudovik rearrangement . This is a type of organic reaction where a phosphite ester is converted to a phosphonate ester with high stereoselectivity.
Preparation of Peptide Substrates
This compound may be employed as a phosphorylating reagent in the preparation of peptide substrates . These peptide substrates are often used in studies of enzyme activity, particularly for kinases and phosphatases.
Preparation of Rhodamine Dyes with Phosphorylated CH2OH Sites
Diallyl N,N-diisopropylphosphoramidite is used in the preparation of rhodamine dyes with phosphorylated CH2OH sites . These modified dyes can be used in a variety of biological applications, including fluorescence microscopy and flow cytometry.
Synthesis of Pharmacologically Active Molecules
This compound is a precursor involved in the synthesis of various pharmacologically active molecules . These include selective orally active S1P1 agonists, water-soluble prodrugs of triazole CS-758 with antifungal activity, and fostriecin analogs as antitumor agents.
Safety and Hazards
Diallyl N,N-diisopropylphosphoramidite is classified as a flammable liquid (Category 3), and it may cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation (Category 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to rinse cautiously with water for several minutes .
properties
IUPAC Name |
N-bis(prop-2-enoxy)phosphanyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO2P/c1-7-9-14-16(15-10-8-2)13(11(3)4)12(5)6/h7-8,11-12H,1-2,9-10H2,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLCHHSGJTUNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405573 | |
| Record name | Diallyl N,N-diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl N,N-diisopropylphosphoramidite | |
CAS RN |
126429-21-8 | |
| Record name | Diallyl N,N-diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl diisopropylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)
![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)




![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)



